

Unveiling the CreA Interactome: A Guide to Yeast Two-Hybrid Screening

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Compound of Interest

Compound Name: CreA protein

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for identifying protein-protein interactions with the fungal transcription factor CreA using yeast two-hybrid (Y2H) screening. CreA is a key regulator of carbon catabolite repression, a fundamental process in many microorganisms, making its interacting partners attractive targets for research and drug development. These protocols are designed to be a comprehensive resource, offering solutions to common challenges, including the intrinsic transactivation activity of CreA.

Introduction to Yeast Two-Hybrid Screening

The yeast two-hybrid (Y2H) system is a powerful *in vivo* technique for detecting binary protein-protein interactions.^[1] The principle lies in the modular nature of eukaryotic transcription factors, which typically possess a DNA-binding domain (DBD) and a transcriptional activation domain (AD).^{[2][3]} In a classic Y2H assay, the protein of interest, termed the "bait," is fused to the DBD, while a library of potential interacting partners, or "prey," is fused to the AD. An interaction between the bait and prey brings the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for selection and identification of the interacting proteins.^{[4][5][6]}

Challenges with Transcription Factor Baits like CreA

A significant challenge in using transcription factors like CreA as bait in a conventional Y2H screen is their inherent ability to activate transcription independently. This "auto-activation" leads to reporter gene expression even in the absence of a true protein-protein interaction, resulting in a high number of false positives.^[7] To circumvent this issue, alternative Y2H strategies are required.

Recommended Yeast Two-Hybrid Strategies for CreA

This guide details two primary strategies to overcome the auto-activation problem associated with CreA:

- **Repressed Transactivator (RTA) System:** This system is specifically designed for baits that are transcriptional activators. An interaction between the bait and prey recruits a repressor domain to the promoter, leading to the silencing of a counter-selectable reporter gene.^{[3][8][9]}
- **Split-Ubiquitin System:** This method is independent of nuclear transcription activation and can be used for any type of protein, including transcription factors and membrane proteins.^{[4][5][10][11]} The interaction is detected by the reconstitution of ubiquitin, which is then cleaved by ubiquitin-specific proteases, releasing a reporter protein.

Known and Potential CreA Interacting Partners

Several proteins have been identified or are predicted to interact with CreA in *Aspergillus nidulans* and other fungi. These can serve as positive controls in your Y2H experiments and provide a basis for further investigation.

Interacting Protein	Organism	Function	Reference
CreB	Aspergillus nidulans	Deubiquitinating enzyme	[10]
CreC	Aspergillus nidulans	Scaffold protein in the CreB-CreC DUB complex	[10]
RcoA	Aspergillus nidulans	Co-repressor (Tup1 homolog)	
SsnF	Aspergillus nidulans	Co-repressor (Ssn6 homolog)	
Histones	Aspergillus nidulans	Chromatin components	[10]
Hir3	Aspergillus nidulans	Histone transcription regulator	[10]

Experimental Protocols

Protocol 1: Repressed Transactivator (RTA) Yeast Two-Hybrid System

This protocol is adapted for screening a cDNA library for proteins that interact with CreA.

1. Vector and Strain Selection:

- Bait Vector: A vector that fuses the GAL4 DNA-binding domain (DBD) to your CreA bait (e.g., pGBKT7).
- Prey Vector: A vector that fuses the Tup1 repression domain (RD) to a cDNA library (e.g., a modified pGADT7 containing the Tup1 RD).
- Yeast Strain: A strain containing GAL4-responsive reporter genes, including a counter-selectable marker like URA3 (e.g., a modified W303 or similar strain).

2. Bait Plasmid Construction and Auto-activation Test:

- Clone the full-length or specific domains of the creA gene into the bait vector in-frame with the GAL4 DBD.
- Transform the bait plasmid into the appropriate yeast reporter strain.
- Plate the transformants on medium containing 5-Fluoroorotic Acid (5-FOA). Growth on 5-FOA indicates that the URA3 gene is not being expressed, meaning your bait does not auto-activate in this system. A lack of growth indicates auto-activation, and the bait construct may need to be redesigned (e.g., by using specific CreA domains).

3. Library Screening:

- Transform the cDNA library fused to the Tup1 RD into a yeast strain of the opposite mating type to your bait strain.
- Mate the bait and library strains and select for diploid cells containing both plasmids on appropriate selection media.
- Replica-plate the diploid cells onto a medium containing 5-FOA. Colonies that grow on this medium indicate a putative interaction, as the recruitment of the Tup1 RD has repressed the expression of the toxic URA3 gene.

4. Identification and Validation of Interactors:

- Isolate the prey plasmids from the positive colonies.
- Sequence the cDNA inserts to identify the putative interacting proteins.
- Validate the interactions through co-immunoprecipitation, pull-down assays, or by re-testing in a fresh Y2H assay.

DOT Diagram: Repressed Transactivator (RTA) System Workflow



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Caption: Workflow for the Repressed Transactivator (RTA) Y2H screen.

Protocol 2: Split-Ubiquitin Yeast Two-Hybrid System

This protocol is suitable for identifying CreA interactors regardless of their subcellular localization and avoids the issue of auto-activation.

1. Vector and Strain Selection:

- **Bait Vector:** A vector for expressing CreA fused to the C-terminal half of ubiquitin (Cub) and a reporter fusion protein (e.g., LexA-VP16).
- **Prey Vector:** A vector for expressing a cDNA library fused to the N-terminal half of ubiquitin (NubG).
- **Yeast Strain:** A strain containing reporter genes under the control of LexA operators (e.g., NMY51).

2. Bait Plasmid Construction:

- Clone the full-length or specific domains of the creA gene into the bait vector, ensuring it is in-frame with the Cub-LexA-VP16 cassette.

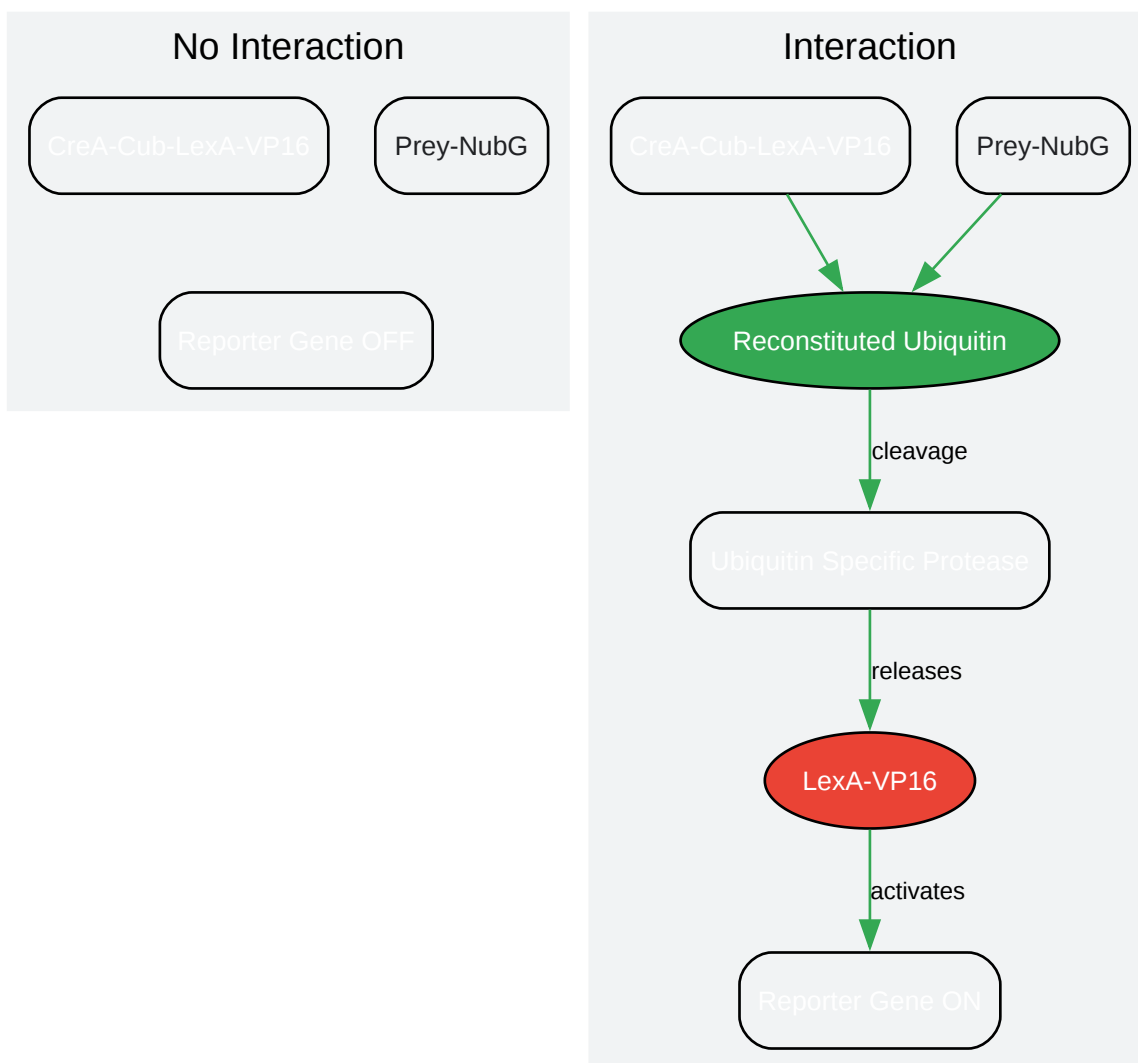
3. Library Screening:

- Co-transform the CreA-Cub bait plasmid and the NubG-cDNA library plasmid into the appropriate yeast reporter strain.
- Plate the transformants on a synthetic defined (SD) medium lacking leucine and tryptophan to select for cells containing both plasmids.
- Replica-plate the colonies onto a selective medium lacking leucine, tryptophan, histidine, and adenine. Growth on this highly selective medium indicates a positive interaction.

4. Identification and Validation of Interactors:

- Isolate the prey plasmids from the positive colonies.
- Sequence the cDNA inserts to identify the putative interacting proteins.
- Confirm the interactions using independent methods such as co-immunoprecipitation or in vitro binding assays.

DOT Diagram: Split-Ubiquitin System Principle



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Caption: Principle of the Split-Ubiquitin Yeast Two-Hybrid system.

Data Presentation and Interpretation

Quantitative data from Y2H screens, such as the strength of the interaction measured by reporter gene activity (e.g., β -galactosidase assays), should be summarized in tables for clear comparison.

Example Table for Quantitative Y2H Data:

Bait	Prey	β -galactosidase Activity (Miller Units)	Growth on Selective Media
CreA	Known Interactor (Positive Control)	+++	+++
CreA	Novel Interactor 1	++	++
CreA	Novel Interactor 2	+	+
CreA	Empty Vector (Negative Control)	-	-
Lamin	CreA (False Positive Control)	-	-

Interpreting Results:

- **Positive Hits:** Growth on highly selective media and significant reporter gene activity compared to negative controls indicate a potential interaction.
- **False Positives:** Can arise from various factors, including non-specific interactions. It is crucial to validate all putative interactions using independent methods.
- **False Negatives:** True interactions may be missed if the fusion proteins do not fold correctly, are not expressed, or if the interaction site is sterically hindered.

By employing these specialized Y2H strategies and carefully validating the results, researchers can successfully identify and characterize the interacting partners of the crucial transcription factor CreA, paving the way for a deeper understanding of carbon metabolism and the development of novel therapeutic interventions.

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